molecular formula C19H22FN3O3S B5662820 N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide

N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide

Cat. No.: B5662820
M. Wt: 391.5 g/mol
InChI Key: XMUHVDVARMKXCQ-UHFFFAOYSA-N
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Description

N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and benzenesulfonamide-based molecules, such as:

  • 4-(4-fluorophenyl)piperazine
  • N-(4-fluorophenyl)piperazine
  • Benzenesulfonamide derivatives

Uniqueness

N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential interactions with biological targets, while the benzenesulfonamide moiety contributes to its solubility and reactivity .

Properties

IUPAC Name

N-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c20-16-6-8-17(9-7-16)22-12-14-23(15-13-22)19(24)10-11-21-27(25,26)18-4-2-1-3-5-18/h1-9,21H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUHVDVARMKXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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